molecular formula C5H9N5O B12877223 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B12877223
M. Wt: 155.16 g/mol
InChI Key: WCSCPWGSLHZKBR-UHFFFAOYSA-N
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Description

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under reflux conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

Comparison

Compared to other aminopyrazoles, 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its dual amino groups at positions 3 and 5 make it more versatile in forming hydrogen bonds, enhancing its binding affinity to molecular targets .

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

3,5-diamino-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C5H9N5O/c1-10-4(7)2(5(8)11)3(6)9-10/h7H2,1H3,(H2,6,9)(H2,8,11)

InChI Key

WCSCPWGSLHZKBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)N)C(=O)N)N

Origin of Product

United States

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